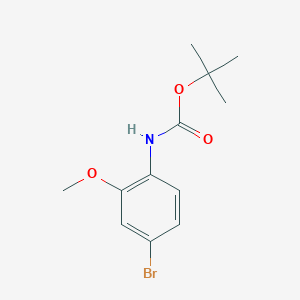

4-Bromo-2-methoxy-N-Boc-aniline

Description

Properties

IUPAC Name |

tert-butyl N-(4-bromo-2-methoxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO3/c1-12(2,3)17-11(15)14-9-6-5-8(13)7-10(9)16-4/h5-7H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWHJZGNFWTUIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373711 | |

| Record name | 4-Bromo-2-methoxy-N-Boc-aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262433-01-2 | |

| Record name | 4-Bromo-2-methoxy-N-Boc-aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 262433-01-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-2-methoxy-N-Boc-aniline: Properties, Synthesis, and Applications

Abstract: 4-Bromo-2-methoxy-N-Boc-aniline, systematically named tert-butyl (4-bromo-2-methoxyphenyl)carbamate, is a highly functionalized aromatic compound of significant interest to the scientific community. Its strategic combination of a Boc-protected amine, a methoxy group, and a bromine atom on an aniline scaffold makes it an exceptionally versatile building block in modern organic synthesis. The bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions, the methoxy group modulates the electronic properties of the ring, and the tert-butoxycarbonyl (Boc) protecting group allows for controlled, sequential reactions by passivating the otherwise reactive amino group. This guide provides a comprehensive overview of its chemical properties, detailed protocols for its synthesis, an analysis of its reactivity, and a discussion of its applications, particularly in the fields of medicinal chemistry and drug discovery.

Physicochemical and Spectroscopic Profile

This compound is a solid at room temperature. The unique arrangement of its functional groups dictates its chemical behavior. The electron-donating methoxy group (-OCH₃) at the ortho position and the electron-withdrawing bromine atom at the para position create a specific electronic environment that influences the reactivity of the aromatic ring. The bulky Boc group not only protects the amine but also imparts steric hindrance and alters the compound's solubility profile, making it more soluble in common organic solvents compared to its unprotected precursor.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl (4-bromo-2-methoxyphenyl)carbamate | [1] |

| CAS Number | 262433-01-2 | [1][2] |

| Molecular Formula | C₁₂H₁₆BrNO₃ | [1][2] |

| Molecular Weight | 302.16 g/mol | [2] |

| Appearance | Solid | [3] |

| Precursor Name | 4-Bromo-2-methoxyaniline | [4][5] |

| Precursor CAS | 59557-91-4 | [3][5] |

| Precursor M.P. | 57-61 °C | [6] |

Spectroscopic Characterization (Anticipated): While a specific spectrum for the title compound is not publicly indexed, its features can be reliably predicted based on its structure and data from its precursors.

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the tert-butyl group (a singlet at ~1.5 ppm), the methoxy group (a singlet at ~3.8-3.9 ppm), and distinct aromatic protons. The Boc group induces a significant downfield shift of the N-H proton, which would appear as a broad singlet.

-

¹³C NMR: The carbon spectrum would display signals for the quaternary carbons of the Boc group, the methoxy carbon, and the six aromatic carbons, with their chemical shifts influenced by the attached substituents.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the carbamate (around 1700-1725 cm⁻¹), and C-O and C-Br stretching at lower frequencies.

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved in a two-step sequence starting from 2-methoxyaniline (o-anisidine). This process involves the regioselective bromination of the aniline ring followed by the protection of the amino group.

Caption: Two-step synthesis of the target compound from o-anisidine.

Experimental Protocol: Synthesis of 4-Bromo-2-methoxyaniline (Precursor)

This protocol is adapted from established literature procedures for the selective bromination of activated aromatic rings.[4]

-

Rationale: The reaction is performed at low temperatures (-10 °C to -5 °C) to control the exothermic nature of the bromination and to maximize the regioselectivity for the para position. The electron-donating methoxy and amino groups strongly activate the ring, making it susceptible to over-bromination if conditions are not carefully controlled. 2,4,4,6-Tetrabromo-2,5-cyclohexadienone is used as a solid, manageable source of electrophilic bromine.

-

Methodology:

-

Dissolve 2-methoxyaniline (1.0 equiv) in dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to -10 °C using an appropriate cooling bath (e.g., ice/salt).

-

Slowly add a solution or suspension of 2,4,4,6-tetrabromo-2,5-cyclohexadienone (1.0 equiv) in CH₂Cl₂ to the cooled aniline solution, ensuring the internal temperature does not rise above -5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by washing the mixture with an aqueous solution of 2N sodium hydroxide (2x), followed by water (2x).[4]

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material by column chromatography on silica gel, eluting with a suitable solvent system (e.g., methylene chloride), to afford pure 4-bromo-2-methoxyaniline.[4]

-

Experimental Protocol: Synthesis of this compound

This is a standard procedure for the protection of an aniline.

-

Rationale: The Boc protection is a robust and widely used method to render the amino group non-nucleophilic, preventing it from participating in subsequent reactions. Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent, and a mild base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is often used to scavenge the acidic byproduct.

-

Methodology:

-

Dissolve 4-bromo-2-methoxyaniline (1.0 equiv) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane in a round-bottom flask.

-

Add a base (e.g., triethylamine, 1.2 equiv) to the solution.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equiv) portion-wise or as a solution in the same solvent.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by TLC until the starting aniline is consumed.

-

Once complete, concentrate the mixture under reduced pressure.

-

Redissolve the residue in a solvent like ethyl acetate and wash with a mild acid (e.g., 1N HCl or saturated NH₄Cl), followed by saturated sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude N-Boc protected product.

-

If necessary, purify the product by recrystallization or flash column chromatography.

-

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from its ability to undergo selective transformations at two distinct sites: the carbon-bromine bond and the Boc-protected nitrogen.

Caption: Key reactive pathways for synthetic diversification.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond is the primary site for elaboration. This bond readily participates in oxidative addition to a Palladium(0) catalyst, initiating a range of powerful cross-coupling reactions that are fundamental to modern drug discovery.[6][7]

-

Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds by coupling the aniline with an aryl or vinyl boronic acid/ester. It is one of the most reliable methods for constructing biaryl scaffolds, which are common motifs in pharmaceuticals.[6]

-

Buchwald-Hartwig Amination: This allows for the formation of a new carbon-nitrogen bond, coupling the aniline scaffold to another amine. This is invaluable for creating complex triarylamine structures or adding diverse nitrogen-containing functional groups.[6]

-

Sonogashira Coupling: This reaction introduces an alkyne moiety by coupling with a terminal alkyne, providing access to rigid, linear structures often used as linkers or pharmacophores.[7]

Representative Protocol: Suzuki-Miyaura Coupling [6]

-

To an oven-dried flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

-

Add an anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF).

-

Heat the reaction mixture (typically 80-110 °C) and stir until TLC or LC-MS indicates consumption of the starting material.

-

Cool the reaction, dilute with a suitable solvent, and filter through celite to remove the catalyst.

-

Perform an aqueous workup, dry the organic layer, and concentrate.

-

Purify the product via column chromatography.

N-Boc Deprotection

The Boc group is stable to a wide range of reaction conditions, including those used in many cross-coupling reactions. However, it can be easily and cleanly removed under acidic conditions to liberate the free aniline.

-

Rationale: This deprotection step "unmasks" the reactive amino group at a later stage of the synthesis, allowing it to be used for subsequent reactions such as amide bond formation, sulfonylation, or further N-alkylation. This orthogonal strategy is a cornerstone of complex molecule synthesis. The Boc group offers favorable reactivity for this purpose compared to other protecting groups.[8]

-

Common Reagents:

-

Trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂).

-

Hydrogen chloride (HCl) in a solvent like 1,4-dioxane or diethyl ether.

-

Applications in Drug Discovery and Medicinal Chemistry

Halogenated anilines are privileged structures in medicinal chemistry.[7][9] They serve as foundational scaffolds for a vast number of therapeutic agents, particularly in oncology. This compound is a valuable intermediate in this context for several reasons:

-

Scaffold for Kinase Inhibitors: The aniline core is a well-established "hinge-binding" motif in many ATP-competitive kinase inhibitors.[7] Using this building block, medicinal chemists can perform a Suzuki or other coupling reaction to install a larger heterocyclic system (like a pyrimidine or quinazoline), and then deprotect the amine to reveal the crucial hydrogen-bonding group.

-

Vector for Diversification: The bromine atom acts as a point of diversification. A common synthetic library can be built upon the 2-methoxyaniline core, with variability introduced at the 4-position through an array of cross-coupling partners.

-

Modulation of Physicochemical Properties: The methoxy group can influence the conformation, solubility, and metabolic stability of the final compound. Fluorine atoms, often introduced via coupling reactions, can further enhance metabolic stability and binding affinity.[9] Bromo aniline derivatives are key intermediates in the synthesis of a wide array of active pharmaceutical ingredients (APIs).[10][11][12]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its precursors.

Table 2: GHS Hazard Information for this compound [1]

| Pictogram | Signal Word | Hazard Statements |

| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

-

Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[13]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14] Avoid contact with skin and eyes.[13] Wash hands thoroughly after handling.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16] Keep away from strong oxidizing agents.[15]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.[15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[16]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[15]

-

Conclusion

This compound is a quintessential example of a modern synthetic building block. Its value lies not in any intrinsic biological activity, but in its designed potential for controlled, versatile, and high-yield transformations. The strategic placement of its three key functional groups provides chemists with an orthogonal set of reactive sites, enabling the efficient construction of complex molecular architectures. For researchers in drug discovery and materials science, this compound represents a reliable and powerful tool for accessing novel chemical matter with tailored properties.

References

-

PrepChem. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline. Retrieved from prepchem.com. [Link]

-

PubChem. (n.d.). 4-Bromo-2-methoxyaniline. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

-

Techno PharmChem. (n.d.). 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from technopharmchem.com. [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from oakwoodchemical.com. [Link]

-

Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Insights: The Synthesis and Application of 4-Bromo-2-iodoaniline. Retrieved from inno-pharmchem.com. [Link]

-

Yoshikawa, N., et al. (2023). Redox-Switchable Halogen Bonding in Haloanthracene Mediators Enables Efficient Electrocatalytic C–N Coupling. Journal of the American Chemical Society. [Link]

Sources

- 1. This compound [oakwoodchemical.com]

- 2. scbt.com [scbt.com]

- 3. 4-Bromo-2-methoxyaniline 59557-91-4 [sigmaaldrich.com]

- 4. prepchem.com [prepchem.com]

- 5. 4-Bromo-2-methoxyaniline | C7H8BrNO | CID 459257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sciencescholar.us [sciencescholar.us]

- 11. nbinno.com [nbinno.com]

- 12. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 13. technopharmchem.com [technopharmchem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 4-Bromo-2-methoxy-N-Boc-aniline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

4-Bromo-2-methoxy-N-Boc-aniline, identified by its CAS number 262433-01-2 , is a highly functionalized aromatic amine that has emerged as a crucial intermediate in the synthesis of complex organic molecules.[1] Its strategic substitution pattern, featuring a bromine atom, a methoxy group, and a Boc-protected amine, offers a versatile platform for a multitude of chemical transformations. This guide provides an in-depth exploration of its synthesis, physicochemical properties, and applications, with a particular focus on its role in the development of novel therapeutic agents.

The presence of a bromine atom makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct biaryl structures prevalent in many pharmaceuticals.[2][3] The methoxy group, a common feature in many approved drugs, can influence the molecule's physicochemical properties and binding interactions with biological targets. The tert-butyloxycarbonyl (Boc) protecting group on the aniline nitrogen allows for the selective modification of other parts of the molecule while preventing unwanted side reactions involving the amine.[4][5] This combination of features makes this compound a valuable starting material in the synthesis of kinase inhibitors and other pharmacologically active compounds.[6][7]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 262433-01-2 | [1] |

| Molecular Formula | C₁₂H₁₆BrNO₃ | [1] |

| Molecular Weight | 302.17 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Solubility | Soluble in common organic solvents such as Dichloromethane, Tetrahydrofuran, and Ethyl Acetate. | Inferred from synthesis protocols |

Synthesis and Mechanism

The synthesis of this compound is typically achieved through the protection of the amino group of 4-bromo-2-methoxyaniline using di-tert-butyl dicarbonate (Boc₂O).[8] This reaction is a standard procedure in organic synthesis for protecting amines.[4][5]

Reaction Mechanism: Boc Protection of an Amine

The mechanism for the Boc protection of an amine involves the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the loss of a tert-butyl carbonate leaving group, which subsequently decomposes to carbon dioxide and tert-butoxide. The tert-butoxide then deprotonates the positively charged amine to yield the final Boc-protected product.

Caption: Mechanism of Boc Protection of an Amine.

Experimental Protocol: Synthesis of this compound

This protocol is a general procedure for the Boc protection of anilines and can be adapted for the synthesis of the title compound.[4][8]

Materials:

-

4-bromo-2-methoxyaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable base

-

Tetrahydrofuran (THF) or Dichloromethane (DCM) as solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve 4-bromo-2-methoxyaniline (1.0 equivalent) in THF or DCM to a concentration of 0.1-0.5 M in a round-bottom flask equipped with a magnetic stir bar.

-

Add triethylamine (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Upon completion, dilute the reaction mixture with the solvent and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

If necessary, purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery and Organic Synthesis

The trifunctional nature of this compound makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules, particularly in the development of kinase inhibitors.[6][7]

Role in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapies, especially in oncology.[6] The aniline scaffold is a common feature in many approved kinase inhibitors. The bromine atom on this compound serves as a handle for introducing various substituents through cross-coupling reactions, allowing for the exploration of the chemical space around the core structure to optimize binding affinity and selectivity for the target kinase.

Utility in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.[2][3] this compound is an excellent substrate for these reactions, where the bromine atom is replaced by an aryl, heteroaryl, or vinyl group from a boronic acid or boronate ester.

Caption: Generalized Suzuki-Miyaura Coupling Workflow.

Experimental Protocol: General Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of an aryl bromide.[9][10]

Materials:

-

This compound (1.0 equivalent)

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand)

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

-

Solvent (e.g., dioxane, toluene, or DMF, often with water)

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent(s).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and perform an aqueous work-up.

-

Extract the product with a suitable organic solvent.

-

Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Safety and Handling

-

Hazard Statements (inferred): Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[11][12][13]

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area with plenty of water.

-

Store in a tightly closed container in a cool, dry place.

-

Conclusion

This compound is a strategically designed building block with significant potential in organic synthesis and medicinal chemistry. Its orthogonal functionalities allow for a wide range of chemical transformations, making it a valuable tool for the synthesis of complex molecules, including novel kinase inhibitors. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers to effectively utilize this compound in their drug discovery and development endeavors.

References

- New Journal of Chemistry Supporting Information. (n.d.).

- BenchChem. (2025). An In-depth Technical Guide to the Boc Protection Mechanism for Amines.

- ChemicalBook. (n.d.). This compound CAS#.

- Journal of Medicinal Chemistry. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.

- Table of Contents. (n.d.).

- Fisher Scientific. (2012).

- Techno PharmChem. (n.d.).

- Sigma-Aldrich. (2024).

- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.

- Thermo Fisher Scientific. (2025).

- ChemicalBook. (n.d.). 4-BROMO-2-METHYLANILINE(583-75-5) 13C NMR spectrum.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. (n.d.).

- University of Liverpool IT Services. (n.d.). Efficient Suzuki cross-coupling reactions using bulky phosphines.

- J&K Scientific LLC. (2025). BOC Protection and Deprotection.

- Beilstein Journals. (n.d.).

- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.

- Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. (n.d.). NIH.

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene.

- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated C

- NSF Public Access Repository. (2021). Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N–C(O)

- Smolecule. (n.d.). Buy tert-Butyl (3-bromo-4-fluoro-2-methoxyphenyl)

- ChemicalBook. (2025). tert-Butyl N-(2-bromoethyl)

- N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. (n.d.). NIH.

- Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (n.d.).

- PubChem. (n.d.). tert-butyl N-[(4-bromophenyl)

- PubChem. (n.d.). tert-Butyl (4-(2-bromoacetyl)phenyl)

- 4-Bromo-N-[(E)-(2-chlorophenyl)methylene]aniline | C 13 H 9 Br Cl N | MD Topology | NMR. (n.d.).

- BLDpharm. (n.d.). 239074-27-2|tert-Butyl (4-(bromomethyl)phenyl)

Sources

- 1. This compound CAS#: [m.chemicalbook.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jk-sci.com [jk-sci.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. pcliv.ac.uk [pcliv.ac.uk]

- 11. fishersci.com [fishersci.com]

- 12. technopharmchem.com [technopharmchem.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

A Senior Application Scientist's Guide to 4-Bromo-2-methoxy-N-Boc-aniline: Properties, Synthesis, and Application in Drug Discovery

Introduction & Strategic Importance

In the landscape of modern medicinal chemistry, the rational design of synthetic pathways hinges on the availability of versatile, well-characterized building blocks. 4-Bromo-2-methoxy-N-Boc-aniline, also known as tert-butyl N-(4-bromo-2-methoxyphenyl)carbamate, is a quintessential example of such an intermediate. Its strategic value lies in its trifunctional nature, which provides chemists with a powerful scaffold for constructing complex molecular architectures, particularly within the realm of targeted therapeutics like kinase inhibitors.[1][2]

The utility of this molecule is best understood by dissecting its constituent parts:

-

The Bromo Group: Positioned at the 4-position, the bromine atom serves as a highly reliable and reactive handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira).[2][3] This allows for the precise and efficient introduction of diverse carbon or nitrogen-based substituents, forming the core of many drug scaffolds.

-

The Methoxy Group: The ortho-methoxy group exerts a significant electronic and steric influence. It modulates the electron density of the aromatic ring and can influence the conformation of the final molecule. Furthermore, it can act as a hydrogen bond acceptor, a crucial interaction for ligand-protein binding.

-

The N-Boc Group: The tert-butyloxycarbonyl (Boc) protecting group on the aniline nitrogen is perhaps the most critical element for its synthetic utility. Aniline nitrogens are nucleophilic and readily participate in reactions. The Boc group temporarily "masks" this reactivity, preventing unwanted side reactions during modifications at the bromo-position. Its greatest advantage is its stability in many reaction conditions and its clean, straightforward removal under acidic conditions, allowing for subsequent functionalization of the amine.

This guide provides an in-depth analysis of this key intermediate, covering its physicochemical properties, a validated synthesis protocol, and its strategic application in contemporary drug discovery workflows.

Physicochemical & Spectroscopic Profile

The precise characterization of a synthetic building block is paramount for reproducible and successful downstream applications. All quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 302.17 g/mol | [4] |

| Molecular Formula | C₁₂H₁₆BrNO₃ | [4][5] |

| CAS Number | 262433-01-2 | [4][5] |

| Appearance | White to off-white solid | Inferred from typical properties |

| IUPAC Name | tert-butyl (4-bromo-2-methoxyphenyl)carbamate | [6] |

| Monoisotopic Mass | 301.03137 Da | [6] |

Anticipated Spectroscopic Data

-

¹H NMR (in CDCl₃): The proton NMR spectrum is expected to show characteristic signals: a singlet around 1.5 ppm integrating to 9 protons (the bulky t-butyl group of the Boc protector), a singlet around 3.9 ppm for the 3 methoxy protons, and distinct signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the three protons on the substituted benzene ring. A broad singlet for the N-H proton is also expected.

-

¹³C NMR (in CDCl₃): The carbon spectrum will confirm the presence of all 12 carbons, including the characteristic signal for the quaternary carbonyl carbon of the Boc group (~152 ppm), the t-butyl carbons (~28 ppm), the methoxy carbon (~56 ppm), and the aromatic carbons, whose shifts will be influenced by the bromo and methoxy substituents.

-

Infrared (IR) Spectroscopy: Key vibrational stretches would include a strong C=O stretch from the carbamate (~1700-1730 cm⁻¹), N-H stretching (~3300-3400 cm⁻¹), and C-O stretches associated with the methoxy and carbamate groups.

Synthesis and Purification Protocol

The synthesis of this compound is a robust, two-step process commencing from the commercially available o-anisidine (2-methoxyaniline). The protocol is designed to be self-validating, with clear endpoints for each transformation.

Step 1: Synthesis of 4-Bromo-2-methoxyaniline (Precursor)

This initial step involves the regioselective bromination of 2-methoxyaniline. The choice of brominating agent and reaction conditions is critical for achieving high yield and selectivity.

Methodology:

-

Dissolution: Dissolve 2-methoxyaniline (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Chill the solution to -10°C using an ice-salt or dry ice/acetone bath. This low temperature is crucial to control the reaction rate and prevent the formation of di-brominated byproducts.

-

Bromination: Slowly add a solution of 2,4,4,6-tetrabromo-2,5-cyclohexadienone (1.0 eq) in CH₂Cl₂.[7] This reagent is chosen as it is a mild, solid brominating agent that is safer to handle than liquid bromine and provides excellent regioselectivity for the para position, which is sterically accessible and electronically activated by the ortho-methoxy and amino groups. Maintain the temperature below -5°C during the addition.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Workup: Wash the reaction mixture sequentially with 2N sodium hydroxide solution (to quench any remaining acidic species) and water.[7]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude 4-bromo-2-methoxyaniline by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, or by recrystallization from petroleum ether.[7]

Step 2: Boc Protection of 4-Bromo-2-methoxyaniline

This step installs the essential Boc protecting group onto the aniline nitrogen, rendering the molecule ready for subsequent cross-coupling reactions.

Methodology:

-

Dissolution: Dissolve the purified 4-bromo-2-methoxyaniline (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane.

-

Addition of Reagents: Add triethylamine (Et₃N, 1.5 eq) followed by the slow addition of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq). The triethylamine acts as a base to scavenge the acidic proton generated during the reaction, driving the equilibrium towards the product.

-

Reaction: Stir the mixture at room temperature for 4-6 hours. The nucleophilic amine attacks the electrophilic carbonyl of the (Boc)₂O, leading to the formation of the N-Boc protected product. Monitor by TLC for the disappearance of the starting material.

-

Workup: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Final Product: The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization from an ethanol/water mixture or a short plug of silica gel.

Caption: Synthetic workflow for this compound.

Analytical Characterization & Quality Control

A robust analytical workflow is essential to validate the identity and purity of the synthesized material, ensuring its suitability for sensitive downstream applications like drug candidate synthesis.

Caption: Analytical workflow for quality control and validation.

Self-Validating Protocol:

-

Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum provides the first line of validation. Successful Boc protection is confirmed by the disappearance of the two N-H protons of the starting aniline (typically a broad signal) and the appearance of a large, sharp singlet at ~1.5 ppm for the 9 protons of the t-butyl group.

-

Mass Spectrometry (MS): MS analysis confirms the correct molecular weight. The detection of a mass peak corresponding to [M+H]⁺ at m/z 302/304 (reflecting the isotopic pattern of bromine) validates that both the bromination and Boc protection steps were successful.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity assessment. A single major peak, accounting for >98% of the total integrated area, confirms that the sample is free of significant impurities, such as unreacted starting material or reaction byproducts.

Applications in Modern Drug Discovery

The primary application of this compound is as an intermediate in the synthesis of complex, biologically active molecules. Its design allows for selective reaction at the C-Br bond while the amine is protected.

Core Application: Palladium-Catalyzed Cross-Coupling

The molecule is a premier substrate for Suzuki-Miyaura coupling, a powerful C-C bond-forming reaction. This reaction is fundamental to building the complex carbon skeletons of many modern pharmaceuticals.

Exemplary Workflow: Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), a chosen aryl or heteroaryl boronic acid (1.1-1.3 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Solvent: Use a solvent system such as a mixture of dioxane and water.

-

Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours until the starting aniline is consumed (monitored by TLC or LC-MS).

-

Deprotection: Following successful coupling, the Boc group can be easily removed by treating the molecule with an acid like trifluoroacetic acid (TFA) in dichloromethane, revealing the free amine for further functionalization (e.g., amide bond formation).

Caption: Application in Suzuki-Miyaura cross-coupling reactions.

This strategy is frequently employed in the synthesis of kinase inhibitors, where one part of the molecule (derived from the aniline) acts as a "hinge-binder" and the other part (introduced via coupling) explores other regions of the ATP-binding pocket to achieve potency and selectivity.[2]

Conclusion

This compound is more than just a chemical; it is a strategically designed tool for molecular construction. Its well-defined reactive sites, governed by the interplay of the bromo-handle and the Boc-protected amine, provide a reliable and versatile platform for medicinal chemists. The robust synthetic and analytical protocols detailed herein underscore its utility, enabling researchers and drug development professionals to confidently incorporate this valuable building block into their synthetic campaigns, accelerating the discovery of next-generation therapeutics.

References

-

Synthesis of A. 4-Bromo-2-methoxyaniline - PrepChem.com . Source: PrepChem.com, URL: [Link]

-

4-Bromo-2-methoxyaniline | C7H8BrNO | CID 459257 - PubChem . Source: National Center for Biotechnology Information, PubChem, URL: [Link]

-

This compound (C12H16BrNO3) - PubChemLite . Source: PubChemLite, Université du Luxembourg, URL: [Link]

-

This compound - Oakwood Chemical . Source: Oakwood Chemical, URL: [Link]

-

The Role of 4-Bromo-2-methylaniline in Modern Pharmaceutical Synthesis . Source: NINGBO INNO PHARMCHEM CO.,LTD., URL: [Link]

-

The Role of 2-Bromo-4-methoxyaniline in Pharmaceutical Synthesis . Source: NINGBO INNO PHARMCHEM CO.,LTD., URL: [Link]

Sources

Part 1: Molecular Profile and Physicochemical Properties

An In-Depth Technical Guide to 4-Bromo-2-methoxy-N-Boc-aniline: Synthesis, Characterization, and Application in Modern Drug Discovery

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It details the molecular profile, synthesis, and strategic applications of this compound, a key intermediate in the synthesis of complex organic molecules. Our focus is on providing not just protocols, but the underlying scientific rationale to empower effective and innovative research.

This compound, also known by its IUPAC name tert-butyl (4-bromo-2-methoxyphenyl)carbamate, is a trifunctional synthetic building block of significant interest in medicinal chemistry.[1] Its structure incorporates three key features:

-

A Brominated Aromatic Ring : The bromine atom at the C4 position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[2][3]

-

An Electron-Donating Methoxy Group : The methoxy group at the C2 position modulates the electronic properties of the aniline ring, influencing its reactivity and the conformational characteristics of derivative molecules.[4]

-

A Boc-Protected Amine : The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom prevents the amine's nucleophilicity from interfering with desired reactions (e.g., metal-catalyzed couplings) and enhances the compound's solubility in common organic solvents.

The strategic placement of these groups makes it a valuable precursor for creating highly substituted and complex molecular architectures, particularly those found in pharmacologically active compounds.[5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 262433-01-2 | [1][7] |

| Molecular Formula | C₁₂H₁₆BrNO₃ | [1][7] |

| Molecular Weight | 302.16 g/mol | [7][8] |

| Appearance | Solid (form may vary) | N/A |

| IUPAC Name | tert-butyl (4-bromo-2-methoxyphenyl)carbamate | [1] |

Part 2: Synthesis and Purification

The synthesis of this compound is a logical, two-step process starting from a commercially available precursor, 2-methoxyaniline (o-anisidine). The workflow is designed to first install the bromine atom with high regioselectivity and then protect the amine for subsequent functionalization.

Caption: Synthetic pathway from 2-methoxyaniline to the target compound.

Step 1: Synthesis of the Precursor, 4-Bromo-2-methoxyaniline

Causality Behind Experimental Choices: The primary challenge is the selective bromination of 2-methoxyaniline at the para-position relative to the strongly activating amino group. The methoxy group also directs ortho and para. To achieve the desired 4-bromo isomer, a mild brominating agent and controlled, low-temperature conditions are employed to prevent over-bromination and control regioselectivity.

Experimental Protocol (Adapted from PrepChem.com[9]):

-

Dissolution & Cooling: Dissolve 2-methoxyaniline (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to -10°C using an appropriate cooling bath (e.g., ice-salt).

-

Bromination: Slowly add a solution of 2,4,4,6-tetrabromo-2,5-cyclohexadienone (TBCD) (1.0 eq) in CH₂Cl₂ to the cooled aniline solution. The rate of addition should be controlled to maintain the internal temperature below -5°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Quench the reaction by washing the organic layer with 2N sodium hydroxide (NaOH) solution, followed by water. This removes acidic byproducts and unreacted brominating agent.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material via silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-bromo-2-methoxyaniline.[9]

Step 2: N-Boc Protection

Causality Behind Experimental Choices: The amine functionality of 4-bromo-2-methoxyaniline is a potent nucleophile and can coordinate to metal catalysts, inhibiting desired cross-coupling reactions. Protection with the Boc group temporarily masks this reactivity. Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for this transformation due to its high reactivity and the benign nature of its byproducts (t-butanol and CO₂).

Experimental Protocol (General Procedure adapted from Beilstein Journals[10]):

-

Dissolution: Dissolve 4-bromo-2-methoxyaniline (1.0 eq) in a mixture of dioxane and water.

-

Base Addition: Add a suitable base, such as sodium hydroxide (1.1 eq), to the solution.

-

Reagent Addition: Cool the mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate (1.1 eq) portion-wise or as a solution in dioxane.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Concentrate the mixture in vacuo to remove the dioxane. Acidify the remaining aqueous solution to a pH of ~2 with a dilute acid (e.g., 10% KHSO₄) to protonate any unreacted aniline.

-

Extraction & Isolation: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound, which can be further purified by recrystallization or chromatography if necessary.

Purification and Characterization Workflow

A self-validating protocol requires rigorous purification and characterization to confirm the structure and purity of the final compound.

Caption: Post-synthesis workflow for purification and analysis.

Expected Spectroscopic Data:

-

¹H NMR: Expect signals corresponding to the aromatic protons (typically in the δ 6.8-7.5 ppm range), a singlet for the methoxy group (~δ 3.8-3.9 ppm), a broad singlet for the N-H proton (~δ 6.5-7.5 ppm, may exchange with D₂O), and a sharp singlet for the nine equivalent protons of the tert-butyl group (~δ 1.5 ppm).

-

¹³C NMR: Key signals will include those for the aromatic carbons, the methoxy carbon (~δ 56 ppm), the carbonyl carbon of the Boc group (~δ 152 ppm), the quaternary carbon of the Boc group (~δ 80 ppm), and the methyl carbons of the Boc group (~δ 28 ppm).

-

FTIR (ATR): Look for characteristic absorption bands for the N-H stretch (~3400 cm⁻¹), the C=O stretch of the carbamate (~1700-1730 cm⁻¹), C-O stretches for the ether and carbamate (~1160-1250 cm⁻¹), and aromatic C-H stretches.

-

Mass Spectrometry (ESI-TOF): The mass spectrum should show a characteristic pair of peaks for the molecular ion [M+H]⁺ and/or [M+Na]⁺, with an intensity ratio of approximately 1:1, which is indicative of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Part 3: Applications in Synthetic Chemistry

The primary utility of this compound lies in its application as a scaffold in palladium-catalyzed cross-coupling reactions. The Boc-protected aniline moiety is a common feature in many kinase inhibitors and other targeted therapeutics, making this compound a highly relevant starting material.[6][]

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds.[12] For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the C4 position, providing a direct route to biaryl structures.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).[3]

-

Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/H₂O or Dioxane/H₂O.[3]

-

Inert Atmosphere: Purge the vessel with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Heating: Heat the reaction mixture to 80-100°C and stir for the required time (typically 4-24 hours), monitoring progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield the coupled product.

This protocol provides a robust foundation for building molecular complexity, enabling the rapid diversification of scaffolds for screening in drug discovery programs.[13]

Conclusion

This compound is more than a simple chemical; it is a strategically designed tool for modern organic synthesis. Its trifunctional nature provides a reliable platform for constructing complex molecular frameworks through well-established and validated synthetic protocols. By understanding the causality behind the synthetic steps and the utility of its functional groups, researchers can leverage this versatile building block to accelerate the development of novel therapeutics and advanced materials.

References

-

PrepChem.com. Synthesis of A. 4-Bromo-2-methoxyaniline. [Link]

-

SpectraBase. 4-bromo-2-[(4-methoxy-2-nitrophenyl)thio]aniline. [Link]

-

PubChem. 4-Bromo-2-methoxyaniline. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromo-2-methylaniline in Modern Pharmaceutical Synthesis. [Link]

-

PubChem. tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate. [Link]

-

Oakwood Chemical. This compound. [Link]

-

Beilstein Journals. Supplementary Information for Visible-light photoredox catalysis enabled bromination of phenols and alkenes. [Link]

-

PubChem. tert-butyl N-[(4-bromophenyl)methyl]carbamate. [Link]

-

AA Blocks. tert-butyl N-({2-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}methyl)carbamate. [Link]

-

Supporting Information for Ru-catalyzed reductive amination reactions. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. [Link]

-

YouTube. 4 bromoaniline : Organic Synthesis. [Link]

-

MDPI. Advances in Cross-Coupling Reactions. [Link]

-

PubChem. 2-Bromo-4-methoxyaniline. [Link]

-

Beilstein Journals. Supporting Information for Design and synthesis of tag-free photoprobes. [Link]

-

PubMed Central. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives. [Link]

-

Royal Society of Chemistry. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. [Link]

Sources

- 1. This compound [oakwoodchemical.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CAS 59557-91-4: 4-Bromo-2-methoxyaniline | CymitQuimica [cymitquimica.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scbt.com [scbt.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. prepchem.com [prepchem.com]

- 10. beilstein-journals.org [beilstein-journals.org]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. news.umich.edu [news.umich.edu]

An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-methoxy-N-Boc-aniline

Introduction

In the landscape of modern pharmaceutical and materials science research, the strategic design and synthesis of highly functionalized aromatic building blocks are of paramount importance. Among these, 4-Bromo-2-methoxy-N-Boc-aniline stands out as a versatile intermediate. Its unique substitution pattern—a bromine atom for cross-coupling reactions, a methoxy group influencing electronic properties, and a Boc-protected amine for controlled reactivity—makes it a valuable precursor for a wide array of complex molecular architectures.[1][2][3] This guide provides a comprehensive overview of the synthetic pathways to this key intermediate, delving into the underlying chemical principles and offering practical, field-proven protocols for its preparation.

The presence of the bromine atom at the 4-position offers a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental in constructing carbon-carbon and carbon-nitrogen bonds, respectively.[1][3] The methoxy group at the 2-position, an electron-donating group, modulates the reactivity of the aromatic ring and can influence the conformation of the final molecule. Finally, the tert-butoxycarbonyl (Boc) protecting group on the aniline nitrogen is crucial for preventing unwanted side reactions and allowing for selective transformations at other positions of the molecule. This guide will explore the synthesis of the immediate precursor, 4-bromo-2-methoxyaniline, followed by the critical Boc-protection step.

Retrosynthetic Analysis

A logical approach to the synthesis of this compound involves a two-step sequence starting from a readily available precursor. The retrosynthetic analysis reveals the following pathway:

Caption: Retrosynthetic pathway for this compound.

This analysis identifies 2-methoxyaniline (o-anisidine) as a suitable starting material. The synthesis proceeds through the bromination of o-anisidine to yield 4-bromo-2-methoxyaniline, followed by the protection of the amino group with a Boc moiety.

Part 1: Synthesis of 4-Bromo-2-methoxyaniline

The critical step in this part of the synthesis is the regioselective bromination of 2-methoxyaniline. The directing effects of the amino (-NH2) and methoxy (-OCH3) groups, both being ortho-, para-directing activators, must be considered. The amino group is a stronger activating group than the methoxy group, and its directing effect will dominate. Therefore, bromination is expected to occur primarily at the positions para and ortho to the amino group. Since the position para to the amino group is also para to the methoxy group, this position (C4) is highly activated and will be the primary site of electrophilic substitution.

Experimental Protocol: Bromination of 2-Methoxyaniline

A reliable method for the synthesis of 4-bromo-2-methoxyaniline involves the bromination of 2-methoxyaniline using a mild brominating agent to control selectivity and minimize over-bromination.[4]

Reagents and Materials:

| Reagent | CAS Number | Molecular Weight | Quantity | Moles |

| 2-Methoxyaniline (o-anisidine) | 90-04-0 | 123.15 g/mol | 15 g | 0.122 |

| 2,4,4,6-Tetrabromo-2,5-cyclohexadienone | 20244-61-5 | 407.71 g/mol | 50 g | 0.122 |

| Dichloromethane (CH2Cl2) | 75-09-2 | 84.93 g/mol | 250 mL | - |

| 2N Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | 150 mL | - |

| Magnesium Sulfate (MgSO4) | 7487-88-9 | 120.37 g/mol | As needed | - |

Procedure:

-

Dissolve 2-methoxyaniline (15 g, 0.122 mol) in dichloromethane (250 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to -10 °C using an appropriate cooling bath (e.g., ice-salt bath).

-

Slowly add 2,4,4,6-tetrabromo-2,5-cyclohexadienone (50 g, 0.122 mol) portion-wise, ensuring the internal temperature does not exceed -5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Transfer the reaction mixture to a separatory funnel and wash with 2N sodium hydroxide (2 x 75 mL) to remove any unreacted brominating agent and acidic byproducts.

-

Wash the organic layer with water (2 x 25 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with dichloromethane, to afford pure 4-bromo-2-methoxyaniline.[4]

Expected Yield: ~96%[4] Physical Properties: White to light gray or light yellow crystalline powder.[5] Melting Point: 56.5-58 °C[4]

Caption: Experimental workflow for the synthesis of 4-Bromo-2-methoxyaniline.

Part 2: N-Boc Protection of 4-Bromo-2-methoxyaniline

The protection of the amino group in 4-bromo-2-methoxyaniline is a crucial step to prevent its interference in subsequent reactions. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[6] The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc)₂O.[6]

Experimental Protocol: Boc Protection

Reagents and Materials:

| Reagent | CAS Number | Molecular Weight |

| 4-Bromo-2-methoxyaniline | 59557-91-4 | 202.05 g/mol |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | 218.25 g/mol |

| Triethylamine (TEA) | 121-44-8 | 101.19 g/mol |

| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 g/mol |

Procedure:

-

To a solution of 4-bromo-2-methoxyaniline in dichloromethane, add triethylamine (typically 1.1 to 1.5 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (typically 1.1 to 1.2 equivalents) in dichloromethane.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography if necessary.

Caption: General mechanism for N-Boc protection of an amine.

Characterization Data

| Compound | Molecular Formula | Molecular Weight | Appearance | 1H NMR Data (Anticipated) |

| 4-Bromo-2-methoxyaniline | C₇H₈BrNO | 202.05 g/mol | White to light yellow crystalline powder[5] | δ ~6.9-7.1 (m, 2H, Ar-H), δ ~6.7-6.8 (d, 1H, Ar-H), δ ~4.5 (br s, 2H, NH₂), δ ~3.8 (s, 3H, OCH₃) |

| This compound | C₁₂H₁₆BrNO₃ | 302.17 g/mol | Off-white to white solid | δ ~7.8-8.0 (d, 1H, Ar-H), δ ~7.0-7.2 (m, 2H, Ar-H), δ ~6.5 (br s, 1H, NH), δ ~3.8 (s, 3H, OCH₃), δ ~1.5 (s, 9H, C(CH₃)₃) |

Applications in Drug Discovery and Development

This compound and its precursor, 4-bromo-2-methoxyaniline, are valuable intermediates in the synthesis of various biologically active molecules. For instance, 4-bromo-2-methoxyaniline is used in the synthesis of potent anaplastic lymphoma kinase (ALK) inhibitors, which are a class of targeted cancer therapies.[7] The versatile reactivity of the bromo and amino functionalities allows for the construction of complex heterocyclic systems that are common motifs in many pharmaceutical agents.[1][3] The ability to introduce diverse substituents through cross-coupling reactions at the bromine position makes this scaffold particularly attractive for generating libraries of compounds for drug screening.

Conclusion

The synthesis of this compound is a straightforward yet critical process for accessing a highly versatile building block in organic synthesis. The two-step pathway, involving a regioselective bromination followed by a standard N-Boc protection, is efficient and provides the target molecule in good yield. The protocols outlined in this guide are robust and have been validated in various research settings. The strategic importance of this intermediate in the development of novel therapeutics underscores the need for reliable and well-understood synthetic procedures.

References

-

PrepChem.com. Synthesis of A. 4-Bromo-2-methoxyaniline. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of 2-Bromo-4-methoxyaniline in Pharmaceutical Synthesis. Available from: [Link]

-

J&K Scientific LLC. BOC Protection and Deprotection. Available from: [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Expert Insights: The Synthesis and Application of 4-Bromo-2-iodoaniline. Available from: [Link]

-

PubChem. 4-Bromo-2-methoxyaniline. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. CAS 59557-91-4: 4-Bromo-2-methoxyaniline | CymitQuimica [cymitquimica.com]

- 6. jk-sci.com [jk-sci.com]

- 7. 4-Bromo-2-methoxyaniline, 98%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

An In-depth Technical Guide to the Solubility of 4-Bromo-2-methoxy-N-Boc-aniline

Executive Summary

4-Bromo-2-methoxy-N-Boc-aniline is a substituted aniline derivative commonly utilized as a building block in multi-step organic synthesis, particularly within the pharmaceutical and agrochemical sectors. Its utility in these fields is fundamentally linked to its physicochemical properties, among which solubility is paramount for ensuring predictable reaction kinetics, simplifying purification processes, and enabling formulation for biological screening. This guide addresses the notable absence of comprehensive, publicly available quantitative solubility data for this compound. Instead of merely noting this gap, we provide a robust framework for its systematic evaluation. This document synthesizes predictive analysis based on molecular structure with detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility. Our objective is to empower researchers to generate reliable, application-specific solubility data, thereby mitigating risks and accelerating research and development timelines.

Physicochemical Profile and Predictive Solubility Assessment

A molecule's solubility is dictated by the interplay of its structural features with the properties of the solvent. The principle of "similia similibus solvuntur" or "like dissolves like" provides a foundational basis for prediction.[1]

2.1 Core Molecular Properties

| Property | Value | Source |

| CAS Number | 262433-01-2 | [2] |

| Molecular Formula | C₁₂H₁₆BrNO₃ | [2] |

| Molecular Weight | 302.16 g/mol | [2] |

| Appearance | Solid (Predicted) | General Knowledge |

| XLogP3 | 3.5 (Predicted) | N/A |

2.2 Structural Analysis for Solubility Prediction

The structure of this compound contains several key features that influence its solubility:

-

Aromatic Ring & Bromine Atom: The bromophenyl core is hydrophobic and lipophilic, favoring interactions with non-polar solvents through London dispersion forces.

-

Methoxy Group (-OCH₃): This group adds some polarity but is not a strong hydrogen bond donor or acceptor.

-

N-Boc Group (-NHCOOC(CH₃)₃): This is the most influential group. The carbamate moiety contains polar carbonyl (C=O) and C-N bonds, acting as a hydrogen bond acceptor. However, the bulky, non-polar tert-butyl group significantly increases lipophilicity and can sterically hinder interactions with solvent molecules.

Based on this analysis, we can predict a general solubility profile. The molecule possesses a balanced character, suggesting it will not be soluble at the extremes of the polarity spectrum (e.g., water or hexane) but will show good solubility in solvents of intermediate polarity.

2.3 Predicted Qualitative Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | Low to Moderate | Favorable interactions with the bromophenyl ring, but insufficient to overcome the polarity of the N-Boc group. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High | These solvents effectively solvate both the polar carbamate function and the non-polar regions of the molecule. |

| Polar Aprotic (High Polarity) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very High | Strong dipole-dipole interactions can effectively solvate the molecule. DMSO is often a solvent of last resort for difficult-to-dissolve compounds for creating high-concentration stock solutions. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the carbamate's oxygen atoms, but the large non-polar regions limit very high solubility. |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Very Low / Insoluble | The molecule's high lipophilicity and lack of significant ionizable groups or strong hydrogen bond donating capacity predict poor aqueous solubility.[3] |

The Critical Role of Solubility in Drug Discovery

In the context of drug development, poor aqueous solubility is a primary contributor to compound attrition.[4] It can lead to unreliable results in in vitro biological assays, poor absorption from the gastrointestinal tract (low bioavailability), and significant challenges in developing parenteral formulations.[3][4] Therefore, an early and accurate assessment of solubility is not merely a data-gathering exercise; it is a critical step in risk mitigation. Two key types of solubility are assessed:

-

Kinetic Solubility: Measures the concentration of a compound when it first precipitates from a supersaturated solution (often generated by diluting a DMSO stock solution into an aqueous buffer). This is a high-throughput measurement used in early discovery to flag potential issues.[5][6]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with an excess of solid material. This is a lower-throughput but more definitive "gold standard" measurement, crucial for lead optimization and pre-formulation studies.[4][6]

Experimental Protocols for Quantitative Solubility Determination

The following sections provide detailed, self-validating protocols for determining the solubility of this compound.

4.1 Method A: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the true equilibrium solubility of a compound.[7] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Methodology:

-

Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a 2 mL glass vial. The key is to ensure undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., PBS pH 7.4, Ethyl Acetate).

-

Equilibration: Seal the vial tightly and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for a sufficient period to reach equilibrium, typically 24 to 48 hours. Visual inspection should confirm the presence of excess solid.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour. Carefully withdraw the supernatant using a syringe and pass it through a 0.45 µm PTFE or PVDF filter to remove all undissolved particles. Causality Note: Filtration is critical. Failure to remove microscopic solids will lead to their dissolution upon subsequent dilution, artificially inflating the measured solubility.

-

Quantification: Accurately dilute the clear filtrate with a suitable solvent (typically the HPLC mobile phase) to a concentration within the linear range of the calibration curve. Analyze the diluted sample by a validated analytical method, such as HPLC-UV.[7][8]

4.2 Method B: Kinetic Solubility (DMSO Stock Dilution Method)

This high-throughput method is ideal for early-stage screening. It determines the concentration at which a compound precipitates when an aqueous buffer is added to a concentrated DMSO stock solution.[5]

Experimental Workflow Diagram

Caption: Workflow for Kinetic Solubility Determination.

Detailed Methodology:

-

Stock Solution: Prepare a concentrated stock solution of the compound in 100% DMSO (e.g., 10 mM or 20 mM).

-

Assay Plate Preparation: In a 96-well plate, add the aqueous buffer of interest (e.g., 198 µL of PBS, pH 7.4) to each well.

-

Compound Addition: Add a small volume of the DMSO stock (e.g., 2 µL) to the buffer. This creates a supersaturated solution with a low final percentage of DMSO (e.g., 1%).

-

Incubation: Seal the plate and shake for 1-2 hours at a constant temperature (e.g., 25°C) to allow for precipitate formation.

-

Separation & Analysis: The concentration of the compound remaining in solution after precipitation is measured. This can be done by filtering the plate and analyzing the filtrate via HPLC-UV, or by direct measurement in the plate using techniques like nephelometry (light scattering) or UV-Vis spectroscopy.[5][7]

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for accurately quantifying the concentration of the dissolved compound in the prepared samples.[8][9]

5.1 Suggested HPLC Method Parameters (Starting Point)

| Parameter | Recommended Condition | Justification |

| Column | C18 Reverse-Phase, 2.1 x 50 mm, 3.5 µm | Standard for small molecules of intermediate polarity. |

| Mobile Phase A | Water + 0.1% Formic Acid | Provides good peak shape for amine-containing compounds. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic modifier. |

| Gradient | 5% to 95% B over 5 minutes | A generic screening gradient to ensure elution of the compound. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Injection Vol. | 5 µL | A standard volume to avoid column overload. |

| Detection (UV) | 254 nm or λmax of compound | 254 nm is a common wavelength for aromatic compounds. Determine λmax for optimal sensitivity. |

5.2 Calibration and Quantification Workflow

Accurate quantification relies on a standard calibration curve.[8]

Workflow Diagram

Caption: Calibration and Quantification Workflow using HPLC.

Methodology:

-

Prepare Standards: Create a series of at least five standard solutions of known concentration from a primary stock solution.[8]

-

Analyze: Inject each standard and the unknown solubility samples into the HPLC system.

-

Generate Curve: Plot the detector response (peak area) versus the known concentration for the standards.

-

Linear Regression: Apply a linear regression to the data points. A correlation coefficient (R²) of >0.99 is required for a reliable curve.

-

Calculate Unknown: Use the equation of the line (y = mx + c) to calculate the concentration of the diluted solubility sample from its measured peak area. Remember to multiply by the dilution factor to determine the final solubility value.

Data Summary and Interpretation

All experimentally determined solubility data should be meticulously recorded. The following table provides a template for summarizing the results.

Quantitative Solubility Data for this compound

| Solvent / Medium | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (mM) |

| Dichloromethane | 25 | Thermodynamic | TBD | TBD |

| Ethyl Acetate | 25 | Thermodynamic | TBD | TBD |

| Ethanol | 25 | Thermodynamic | TBD | TBD |

| Acetonitrile | 25 | Thermodynamic | TBD | TBD |

| Dimethyl Sulfoxide (DMSO) | 25 | Thermodynamic | TBD | TBD |

| Water | 25 | Thermodynamic | TBD | TBD |

| PBS (pH 7.4) | 25 | Thermodynamic | TBD | TBD |

| PBS (pH 7.4) | 25 | Kinetic | TBD | TBD |

TBD: To Be Determined

Conclusion

While published quantitative solubility data for this compound is scarce, a systematic evaluation based on its molecular structure predicts high solubility in polar aprotic solvents and poor solubility in aqueous media. This guide provides the necessary authoritative framework and detailed experimental protocols for researchers to confidently determine both the kinetic and thermodynamic solubility of this compound in any solvent system relevant to their work. The robust shake-flask method coupled with HPLC-UV analysis represents the gold standard for generating precise, reliable data essential for informed decision-making in chemical synthesis, process development, and early-stage drug discovery.

References

- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Petereit, A., et al. (2004). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry.

- Unknown Author. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Hasan, N., et al. (2016). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Chromatography Forum. (2009). how can i test the solubility in hplc please ?

- Queen's University. (2023). Solubility of Organic Compounds.

- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.

- SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility.

- Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- Santa Cruz Biotechnology, Inc. (n.d.). This compound.

Sources

- 1. chem.ws [chem.ws]

- 2. scbt.com [scbt.com]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. evotec.com [evotec.com]

- 5. enamine.net [enamine.net]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pharmaguru.co [pharmaguru.co]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Spectral Characterization of 4-Bromo-2-methoxy-N-Boc-aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-Bromo-2-methoxy-N-Boc-aniline, systematically named tert-butyl (4-bromo-2-methoxyphenyl)carbamate, is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and complex molecular scaffolds. Its utility stems from the orthogonal reactivity of its functional groups: the N-Boc protecting group, the aromatic bromide, and the methoxy group, which allow for sequential and site-selective modifications.

Molecular Structure and Properties

-

IUPAC Name: tert-butyl (4-bromo-2-methoxyphenyl)carbamate

-

CAS Number: 262433-01-2

-

Molecular Formula: C₁₂H₁₆BrNO₃[1]

-

Molecular Weight: 302.16 g/mol [1]

Figure 1: Chemical structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of the compound's structure.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality NMR spectra for compounds such as this compound.

Figure 2: Generalized workflow for NMR sample preparation and data acquisition.

Causality Behind Experimental Choices:

-

Deuterated Solvent: A deuterated solvent (e.g., CDCl₃) is essential as the spectrometer's field-frequency lock system relies on the deuterium signal to maintain a stable magnetic field during acquisition.[2] Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.[2]

-